methyl 2-[(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
Methyl 2-[(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic organic compound featuring a hybrid structure combining isoquinoline, phenyl carbamate, and acetoxy moieties. Its molecular architecture includes a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a [(2-methylphenyl)carbamoyl]methyl group and at position 5 with a methoxyacetate side chain. Synonyms for this compound include ZINC2712392 and AKOS024610253, with CAS registry numbers such as 868225-08-5 .
Properties
IUPAC Name |
methyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14-6-3-4-8-17(14)22-19(24)12-23-11-10-15-16(21(23)26)7-5-9-18(15)28-13-20(25)27-2/h3-11H,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPUCBQRFSLSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps. One common route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Aniline Moiety: The aniline moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the isoquinoline core is replaced by the aniline derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
methyl 2-[(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of methyl 2-[(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Replacement of the isoquinoline core with a triazole ring (second analogue) significantly changes the molecule’s planarity and hydrogen-bonding capacity, which may impact biological activity .
Physicochemical and Spectroscopic Comparisons
NMR Spectral Trends
- Target Compound: Expected ¹H-NMR signals include aromatic protons (δ 7.17–7.84 for isoquinoline and phenyl groups), methyl groups (δ 2.18–3.84), and methoxy/acetate side chains (δ 3.69–4.95) .
- Triazole Analogue: Distinctive signals at δ 7.05 (NH) and δ 3.84 (NOCH₃) highlight the sulfonamide and methoxy groups, absent in the target compound .
Mass Spectrometry
Similarity Assessment Methods :
- Tanimoto Coefficient : Used in virtual screening to quantify structural overlap; values >0.7 indicate high similarity .
- Pharmacophore Mapping : Critical for identifying shared functional groups (e.g., carbamoyl, acetoxy) that drive target binding .
Research Methodologies and Limitations
Analytical Techniques
- Quantification : Compounds are often quantified via calibration curves of related standards, adjusting for molecular weight differences (e.g., chloro vs. methyl substituents) .
- Structural Elucidation : Relies on cross-referencing NMR/MS data with libraries (e.g., NIST) and literature .
Challenges in Comparison
- Data Gaps: Limited published data on the target compound’s biological performance necessitate reliance on inferred trends from structural analogues.
- Method Variability : Discrepancies in similarity metrics (e.g., Tanimoto vs. Euclidean distance) can lead to conflicting conclusions about compound relationships .
Q & A
Q. What are the key steps and challenges in synthesizing methyl 2-[(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate?
The synthesis typically involves sequential coupling reactions, starting with the formation of the isoquinoline core followed by carbamoylation and esterification. Critical steps include:
- Carbamoylation : Introducing the (2-methylphenyl)carbamoyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to activate the carbonyl .
- Oxy-acetate linkage : Etherification at the 5-position of the isoquinoline using a Williamson ether synthesis approach, optimized with polar aprotic solvents (e.g., DMF) and controlled temperature (~60–80°C) .
Challenges include minimizing side reactions (e.g., hydrolysis of the ester group) and ensuring regioselectivity during ether formation. Purity is monitored via HPLC (>97%) and structural confirmation via H/C NMR .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological approaches include:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity and detect impurities .
- Spectroscopy :
- H NMR (400 MHz, CDCl) to confirm the integration of aromatic protons (isoquinoline and phenyl groups) and methyl/acetate signals.
- IR spectroscopy to verify carbonyl stretches (C=O at ~1700–1750 cm) and amide N–H bonds .
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]) and rule out isotopic or adduct interference .
Q. What preliminary assays are recommended to evaluate its biological activity?
Initial screening should focus on:
- Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates, with IC determination via dose-response curves .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity, using HEK293 cells expressing target receptors .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify potential therapeutic windows .
Advanced Research Questions
Q. How can reaction pathways be optimized to improve yield and reduce byproducts?
Advanced strategies include:
- Design of Experiments (DoE) : Using factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature). For example, a central composite design can optimize the etherification step, balancing reaction rate and ester stability .
- Flow chemistry : Continuous flow systems to enhance mixing and heat transfer during carbamoylation, reducing decomposition pathways .
- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .
Q. What computational methods are suitable for predicting its pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., COX-2 or EGFR), prioritizing residues with high docking scores for mutagenesis studies .
- ADMET prediction : SwissADME or ADMETLab to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
- MD simulations : GROMACS for analyzing conformational stability of the carbamoyl-isoquinoline moiety in aqueous and lipid bilayer environments .
Q. How can contradictory data in biological activity across studies be resolved?
- Meta-analysis : Pooling data from independent studies (e.g., IC values) to identify outliers using statistical tools like Grubbs’ test.
- Orthogonal assays : Cross-validating results with alternative methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .
- Structural analogs : Synthesizing derivatives to isolate the impact of specific functional groups (e.g., methyl substitution on the phenyl ring) on activity trends .
Q. What strategies mitigate degradation during long-term stability studies?
- Forced degradation : Exposing the compound to stress conditions (heat, humidity, light) and analyzing degradation products via LC-MS. Common pathways include hydrolysis of the ester group or oxidation of the isoquinoline ring .
- Formulation additives : Co-lyophilization with cyclodextrins or antioxidants (e.g., BHT) to enhance solid-state stability .
- pH optimization : Buffering solutions near the compound’s pKa (predicted via MarvinSketch) to minimize hydrolysis in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
